methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate
Description
The compound methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate features a methyl ester core linked to a substituted phenyl ring via a sulfanyl (thioether) group. The phenyl ring is substituted with chlorine (5-position) and fluorine (3-position), while the 2-position hosts an enamine group with a Z-configuration.
Properties
IUPAC Name |
methyl 2-[5-chloro-2-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-3-fluorophenyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O5S/c1-3-26-16(24)21-15(23)9(6-19)7-20-14-11(18)4-10(17)5-12(14)27-8-13(22)25-2/h4-5,7,20H,3,8H2,1-2H3,(H,21,23,24)/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYLHAKDQCSCO-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=C(C=C1SCC(=O)OC)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=C(C=C(C=C1SCC(=O)OC)Cl)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the fluorophenyl intermediate: This involves the reaction of 5-chloro-2-fluoroaniline with appropriate reagents to introduce the cyano and ethoxycarbonyl groups.
Thioether formation: The intermediate is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below highlights key structural differences and similarities with related compounds:
Physicochemical and Reactivity Insights
- Stereochemistry: The Z-configuration in the target compound’s enamine group (shared with ) may enhance binding specificity in biological systems compared to non-stereospecific analogs.
- Halogenation: The 5-Cl and 3-F substituents in the target compound may improve metabolic stability compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals .
Research Findings and Contradictions
- Fluorine Impact : Fluorine in the target compound and enhances lipophilicity and metabolic stability, but excessive halogenation (e.g., in ) may reduce solubility.
- Configuration-Dependent Activity : The Z-enamine in the target compound and may exhibit higher bioactivity than E-configuration analogs, though this requires validation .
- Divergent Applications : While the target compound’s structure suggests pharmaceutical use, structurally simpler analogs like and serve agricultural or synthetic roles, highlighting functional group prioritization in design.
Biological Activity
Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several functional groups, which contribute to its biological activity:
- Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.
- Thioether Linkage : The sulfanyl group may play a role in redox reactions and interactions with thiol-containing biomolecules.
- Cyanocarbon Chain : This moiety is often associated with bioactivity, particularly in enzyme inhibition.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, thiosemicarbazone derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer properties. For example, thiosemicarbazones have demonstrated efficacy in inhibiting tumor growth in various cancer models, including breast cancer. These compounds often function by inducing apoptosis in cancer cells or inhibiting angiogenesis .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that thiosemicarbazones can inhibit cathepsin L, an enzyme implicated in cancer metastasis. This suggests that this compound could have a role in preventing cancer cell invasion and metastasis .
In Vivo Studies
In vivo studies using mouse models have shown that thiosemicarbazone derivatives can effectively delay tumor growth without significant cytotoxicity to normal tissues. For example, one study reported that a related compound significantly reduced tumor size in CDF1 mice bearing implanted mammary carcinomas .
Cytotoxicity Assessment
A comprehensive assessment of cytotoxicity has been conducted for various derivatives of thiosemicarbazones, revealing a range of effects depending on the specific structure. The most active compounds exhibited low toxicity to normal cells while maintaining high efficacy against cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 248.67 g/mol |
| CAS Number | 25781-92-4 |
| Solubility | High (in organic solvents) |
| Toxicity Level | Low to moderate |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Significant tumor growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
